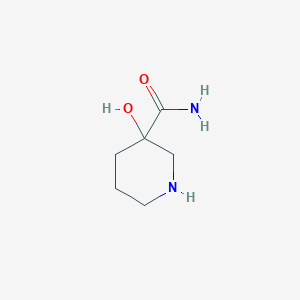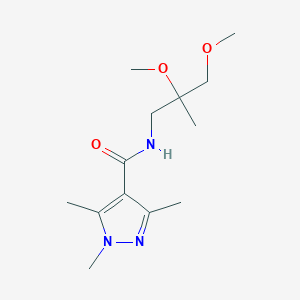
N-(2,3-dimethoxy-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethoxy-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, also known as DPTC, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. DPTC is a pyrazole derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
Cytotoxic Activities
Carboxamide derivatives of benzo[b][1,6]naphthyridines, through synthesis involving primary amines, have demonstrated potent cytotoxic activities against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. These compounds exhibit growth inhibitory properties, highlighting their potential as anticancer agents. Some derivatives showed promising results in in vivo studies against colon tumors in mice, suggesting their application in cancer therapy (Deady et al., 2003).
Antiallergic and Anti-inflammatory Agents
2-Alkyl-3,4-dimethylfuro[2,3-c]pyrazole-5-carboxamides and related compounds have been synthesized and evaluated for their antiallergic activities. Derivatives with a lower alkyl group showed oral activity, and some compounds exhibited potent anti-allergic effects, providing insights into the structure-activity relationship of these derivatives (Huang et al., 1994).
Anticancer and Anti-5-lipoxygenase Agents
Pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase inhibition activities. These compounds, through structure-activity relationship analysis, have been shown to exhibit potential as anticancer and anti-inflammatory agents, underscoring their therapeutic applications (Rahmouni et al., 2016).
DNA Recognition and Gene Expression Control
Studies on N-Methyl imidazole and N-methyl pyrrole-containing polyamides have illustrated their ability to target specific DNA sequences, thereby controlling gene expression. These polyamides show promise as medicinal agents for diseases like cancer, emphasizing their role in gene therapy (Chavda et al., 2010).
Agricultural and Agrochemical Applications
Nematocidal Activities
Pyrazole carboxamide derivatives have been identified to possess significant nematocidal activity against M. incognita, demonstrating their potential as novel agrochemicals for pest control. This research highlights the exploration of fluorine-containing pyrazole carboxamides as effective nematocidal agents (Zhao et al., 2017).
Herbicidal Activity
The synthesis of novel 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives has unveiled their herbicidal activity against various weeds. These compounds' activity largely depends on the substituent at the 3-position of the pyrazole ring, with certain derivatives showing excellent herbicidal efficacy and selectivity for rice cultivation. This research provides a foundation for developing new rice herbicides (Ohno et al., 2004).
Eigenschaften
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3/c1-9-11(10(2)16(4)15-9)12(17)14-7-13(3,19-6)8-18-5/h7-8H2,1-6H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUPEGTVXKPZPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC(C)(COC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxy-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzothiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2386674.png)
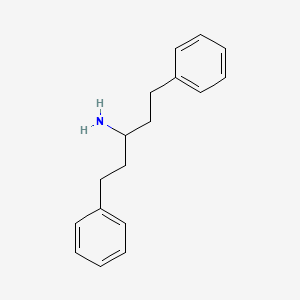
![3-[Benzyl(2-thienylmethyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2386680.png)

![N-(3-chloro-4-methylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2386682.png)

![3,5-dimethoxy-N-[[4-(2-methoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2386684.png)
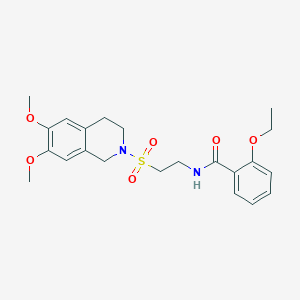
methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2386686.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2386687.png)
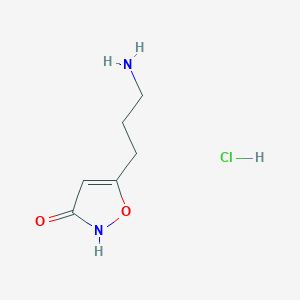
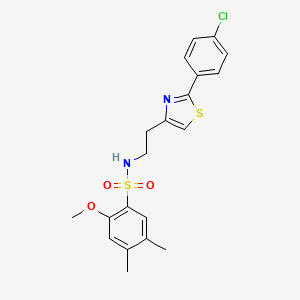
![12-(4-Fluorobenzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2386693.png)
